molecular formula C2HO3- B1226380 Glyoxylate

Glyoxylate

Cat. No. B1226380
M. Wt: 73.03 g/mol
InChI Key: HHLFWLYXYJOTON-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Glyoxylate is the conjugate base of glyoxylic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a glyoxylic acid.

Scientific Research Applications

Non-enzymatic Reactions

Glyoxylate, a 2-carbon aldo acid formed in hepatic tissue, demonstrates a high reactivity as a precursor of advanced glycation like end products (AGLEs). It is more effective in promoting non-enzymatic end products than D-glucose, D-fructose, or DL-glyceraldehyde. This finding suggests its potential role in glycation studies and its impact on diseases like diabetes (Dutta et al., 2007).

Plant Metabolism

Glyoxylate reductase (GLYR) is crucial in plant metabolism, particularly in detoxifying photorespiratory glyoxylate and succinic semialdehyde. GLYR1, an isoform of GLYR, is localized in the cytosol, not peroxisomes, in plant cells. This localization gives insights into the metabolic roles of GLYR1 and the compartmentation of pathways in plants (Ching et al., 2012).

Microbial Metabolism

In Escherichia coli, glyoxylate plays a key role in central microbial metabolism. It's incorporated into the metabolism through the actions of malate synthase and the D-glycerate pathway or reduced to glycolate by glyoxylate reductase. This study provides insights into microbial utilization of glyoxylate and could have implications in biotechnology and microbiology research (Nuñez et al., 2001).

Glyoxylate Detoxification

Glyoxylate detoxification is significant in human health, specifically in relation to primary hyperoxalurias. These conditions, where glyoxylate is improperly metabolized, lead to the production of toxic levels of oxalate, causing severe renal damage. This research is crucial in understanding and treating such metabolic disorders (Salido et al., 2012).

Bioengineering for Glyoxylate Production

Metabolic engineering of Escherichia coli for glyoxylate production from xylose represents an innovative approach in bioengineering. This research could pave the way for sustainable production methods for glyoxylate, a valuable chemical building block (Liangkang et al., 2018).

Glyoxylate in Diet-Induced Obesity

A study involving the introduction of the glyoxylate shunt in mice revealed a resistance to diet-induced obesity. This research offers a new perspective on mammalian fatty acid metabolism and suggests potential targets for treating metabolic disorders (Dean et al., 2009).

Glyoxylate in Bacterial and Fungal Pathogenesis

Glyoxylate cycle's role in bacterial and fungal pathogenesis has been highlighted. This cycle is crucial in allowing these organisms to grow on C(2) compounds and is often important in pathogenesis, offering new insights into the physiology of pathogenic microorganisms (Dunn et al., 2009).

properties

Product Name

Glyoxylate

Molecular Formula

C2HO3-

Molecular Weight

73.03 g/mol

IUPAC Name

oxaldehydate

InChI

InChI=1S/C2H2O3/c3-1-2(4)5/h1H,(H,4,5)/p-1

InChI Key

HHLFWLYXYJOTON-UHFFFAOYSA-M

Canonical SMILES

C(=O)C(=O)[O-]

synonyms

glyoxalic acid
glyoxylate
glyoxylic acid
glyoxylic acid, 14C2-labeled
glyoxylic acid, 2-(14)C-labeled
glyoxylic acid, calcium salt
glyoxylic acid, sodium salt
glyoxylic acid, sodium salt, 14C-labeled
glyoxylic acid, sodium salt, 2-(14)C-labeled

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 3 oz. Fischer-Porter glass aerosol reaction vessel was placed a magnetic stirring bar and 10 mL of an aqueous solution containing glycolic acid (750 mM), ethylene diamine (865 mM), FMN (0.01 mM), propionic acid (HPLC internal standard, 75 mM), and 5% Ru on Al2O3 (1.39 g, 14,000 IU). The final pH of this solution was 9.1. The reaction vessel was sealed and the reaction mixture was cooled to 15° C., then the vessel was flushed with oxygen by pressurizing to 70 psig (483 kPa) and venting to atmospheric pressure five times with stirring. The vessel was then pressurized to 70 psi (483 kPa) of oxygen and the mixture stirred. Aliquots (0.10 mL) were removed through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC to monitor the progress of the reaction. After 21 hours, the HPLC yields of glyoxylate, oxalate, and formate were 0.6%, 0%, and 0%, respectively, and 97% glycolate remained.
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Ru
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Synthesis routes and methods II

Procedure details

Into a 3 oz. Fischer-Porter glass aerosol reaction vessel was placed a magnetic stirring bar and 10 mL of an aqueous solution containing glyoxylic acid (750 mM), ethylene diamine (865 mM), FMN (0.01 mM), propionic acid (HPLC internal standard, 75 mM), and MnO2 (0.466 g, 14,000 IU). The final pH of this solution was 9.1. The reaction vessel was sealed and the reaction mixture was cooled to 15° C., then the vessel was flushed with oxygen by pressurizing to 70 psig (483 kPa) and venting to atmospheric pressure five times with stirring. The vessel was then pressurized to 70 psi (483 kPa) of oxygen and the mixture stirred. Aliquots (0.10 mL) were removed through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC to monitor the process of the reaction. After 21.5 hours, the HPLC yields of glyoxylate, oxalate, and formate were 14.9%, 2.6%, and 50%, respectively.
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Synthesis routes and methods III

Procedure details

Into a 3 oz. Fischer-Porter glass aerosol reaction vessel was placed a magnetic stirring bar and 10 mL of an aqueous solution containing glycolic acid (0.750M), ethylenediamine (0.863M), isobutyric acid (0.100M, HPLC internal standard), and flavin mononucleotide (0.01 mM) at pH 9.0, and the solution cooled to 5° C. To the vessel was then added 0.75 g of Pichia pastoris transformant strain GS115-MSP10 (31 IU glycolate oxidase and 38,100 IU catalase) which had been permeabilized by treatment with 0.1% "TRITON" X-100/1 freeze-thaw, and the reaction vessel sealed and the reaction mixture was cooled to 5° C. The vessel was flushed with oxygen by pressuring to 70 psig and venting to atmospheric pressure five times with stirring, then the vessel was pressurized to 70 psig of oxygen and the mixture stirred at 5° C. Aliquots (0.20 mL) were removed by syringe through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC to monitor the progress of the reaction. After 6 h, the HPLC yields of glyoxylate, formate, and oxalate were 98.2%, 0%, and 0% respectively, and no glycolate remained. The remaining permeabilized-cell glycolate oxidase and catalase activity were 85% and 117% respectively, of their initial values.
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GS115-MSP10
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flavin mononucleotide
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aqueous solution
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Synthesis routes and methods IV

Procedure details

Into a 3 oz. Fischer-Porter glass aerosol reaction vessel was placed a magnetic stirring bar and 10 mL of an aqueous solution containing glycolic acid (0.750M), ethylenediamine (0.863M), isobutyric acid (0.100M, HPLC internal standard), and flavin mononucleotide (0.01 mM) at pH 9.0, and the solution cooled to 5° C. To the vessel was then added 0.475 g of Hansenula polymorpha transformant GO1 (10.0 IU glycolate oxidase and 22,100 IU catalase) which had been permeabilized by treatment with 0.1% "TRITON" X-100/1 freeze-thaw, and the reaction vessel sealed and the reaction mixture was cooled to 5° C. The vessel was flushed with oxygen by pressuring to 70 psig and venting to atmospheric pressure five times with stirring, then the vessel was pressurized to 70 psig of oxygen and the mixture stirred at 5° C. Aliquots (0.20 mL) were removed by syringe through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC to monitor the progress of the reaction. After 16 h, the HPLC yields of glyoxylate, formate, and oxalate were 97.1%, 2.9%, and 0% respectively, and no glycolate remained. The remaining permeabilized-cell glycolate oxidase and catalase activity were 107% and 231% respectively, of their initial values.
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flavin mononucleotide
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aqueous solution
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10 mL
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Synthesis routes and methods V

Procedure details

The reaction in Example 9 was repeated, substituting 0.75 g of a Pichia pastoris transformant MSP10 (13.2 IU glycolate oxidase and 21,200 IU catalase) which had been permeabilized by treatment with 0.1% Triton X-100/1 freeze-thaw for the Hansenula polymorpha transformant. After 16 h, the HPLC yields of glyoxylate, formate, and oxalate were 30.5%, 59.2%, and 10.7%, respectively, and 0.8% glycolate remained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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